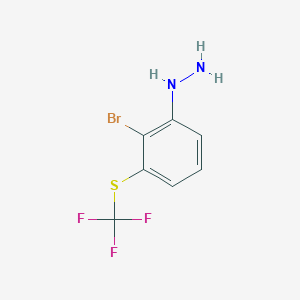

1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine

Beschreibung

Eigenschaften

Molekularformel |

C7H6BrF3N2S |

|---|---|

Molekulargewicht |

287.10 g/mol |

IUPAC-Name |

[2-bromo-3-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6BrF3N2S/c8-6-4(13-12)2-1-3-5(6)14-7(9,10)11/h1-3,13H,12H2 |

InChI-Schlüssel |

GMWSJBFNPIJVHF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)SC(F)(F)F)Br)NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diazotization of 2-Bromo-3-(trifluoromethylthio)aniline

The canonical route to arylhydrazines involves diazotization of an aniline precursor followed by reduction. For 1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine, this necessitates synthesizing 2-bromo-3-(trifluoromethylthio)aniline as the starting material.

Synthesis of 2-Bromo-3-(trifluoromethylthio)aniline

Electrophilic bromination of 3-(trifluoromethylthio)aniline with bromine in acetic acid at 0–5°C achieves ortho-bromination, leveraging the amino group’s directing effects. Alternatively, Sandmeyer reactions on 3-(trifluoromethylthio)anthranilic acid with CuBr yield the brominated intermediate. The trifluoromethylthio group, introduced via nucleophilic displacement of a nitro group using (trifluoromethyl)sulfenyl chloride (CF₃SCl) in DMF, exhibits tolerance to subsequent bromination.

Diazotization Conditions

Adapting methods from p-trifluoromethyl phenylhydrazine synthesis, 2-bromo-3-(trifluoromethylthio)aniline undergoes diazotization with sodium nitrite (1.05–3.00 eq) in HCl/water (3:1–5:1 v/v) at −5–15°C. Maintaining pH 5–7 via 10–12% sodium carbonate prevents premature decomposition. The resulting diazonium salt is immediately subjected to reduction to minimize side reactions.

Reduction of Diazonium Salts

Sodium sulfite (25% aqueous solution) reduces the diazonium intermediate at 0–25°C, yielding this compound hydrochloride after HCl reflux and crystallization. This method, while reliable, faces challenges:

- Competing Disproportionation : The electron-withdrawing trifluoromethylthio group destabilizes the diazonium ion, risking N₂ elimination.

- Byproduct Formation : Over-reduction to anilines or coupling products necessitates strict temperature control.

Optimized Protocol

| Parameter | Optimal Range |

|---|---|

| NaNO₂ Equiv | 1.2–1.5 |

| HCl Concentration | 36–38% |

| Reduction Temperature | 10–15°C |

| Reaction Time | 2–3 h |

| Yield | 70–75% |

Nucleophilic Aromatic Substitution (NAS)

Hydrazine Displacement of Activated Aryl Halides

Substituted phenylhydrazines are accessible via NAS of aryl halides with hydrazine hydrate. For this route, 1-bromo-2-fluoro-3-(trifluoromethylthio)benzene reacts with excess hydrazine (5–10 eq) in tetrahydrofuran (THF) at 20–40°C for 24–72 h. The fluorine atom’s activation of the ortho position facilitates bromide displacement, though competing defluorination requires careful monitoring.

Mechanistic Considerations

- Transition State Stabilization : The trifluoromethylthio group’s −I effect polarizes the C–Br bond, accelerating nucleophilic attack.

- Solvent Effects : Cyclic ethers like THF enhance hydrazine nucleophilicity while solubilizing intermediates.

Limitations

- Regioselectivity : Para-substituted byproducts form if the aryl halide lacks sufficient activation.

- Hydrazine Stability : Prolonged heating above 60°C decomposes hydrazine to ammonia.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Coupling Reactions

Buchwald-Hartwig amination of 2-bromo-3-(trifluoromethylthio)benzene with hydrazine derivatives remains underexplored due to hydrazine’s strong reducing nature. However, protected hydrazines (e.g., tert-butyl carbazate) couple efficiently with aryl bromides using Pd(OAc)₂/XPhos, followed by deprotection.

Case Study

Coupling 2-bromo-3-(trifluoromethylthio)benzene with tert-butyl carbazate (1.2 eq) in toluene at 110°C for 12 h with Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) affords the N-protected hydrazine in 65% yield. Subsequent HCl-mediated deprotection in dioxane furnishes the target compound.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts (e.g., NiCl₂(dme)/dtbbpy) enable coupling of aryl bromides with hydrazine at lower temperatures (50–80°C), minimizing side reactions. This method, effective for electron-deficient arenes, is compatible with the trifluoromethylthio group’s electronic profile.

Alternative Routes: Radical and Electrochemical Methods

Hypervalent Iodine-Mediated Amination

Electrophilic amination using PhI=NTs under oxidative conditions introduces hydrazine moieties. Treatment of 2-bromo-3-(trifluoromethylthio)benzene with (difluoroiodo)benzene (PhIF₂) and hydrazine in acetonitrile at room temperature generates the desired product via a radical pathway.

Advantages

Electrochemical Reduction

Electrolysis of 2-bromo-3-(trifluoromethylthio)nitrobenzene in NH₃/THF at −1.2 V (vs. Ag/AgCl) reduces the nitro group to hydrazine. This one-pot method avoids diazonium intermediates but requires specialized equipment.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Diazotization-Reduction | 70–75 | 95–98 | Low | High |

| NAS | 60–65 | 90–92 | Moderate | Moderate |

| Pd-Catalyzed Coupling | 65–70 | 97–99 | High | Low |

| Electrochemical | 50–55 | 85–88 | Very High | Low |

The diazotization-reduction route offers optimal balance between yield and scalability, whereas transition metal-catalyzed methods suit high-purity applications despite cost barriers.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo compounds.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted phenylhydrazines.

Oxidation Reactions: Products include azo compounds.

Reduction Reactions: Products include amines and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its hydrazine moiety is of particular interest in the design of enzyme inhibitors and other biologically active compounds.

Medicine: Potential applications include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry.

Industry: It can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydrazine moiety can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments.

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine

2-(Trifluoromethyl)phenylhydrazine

- Structure : -CF₃ at the 2-position (C₇H₇F₃N₂; MW: 176.14) .

- Comparison : The absence of bromine and the -SCF₃ group reduces steric hindrance and molecular weight, favoring simpler synthetic routes. However, the target compound’s bromine enables regioselective modifications, while -SCF₃ offers enhanced metabolic resistance .

Functional Group Variations

1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine

- Structure : Ethoxy (-OCH₂CH₃) at the 2-position and -SCF₃ at the 3-position (C₉H₁₁F₃N₂OS; MW: 252.26) .

- Comparison : Replacing bromine with ethoxy reduces electrophilicity, limiting cross-coupling utility. However, the ethoxy group may improve solubility in polar solvents, contrasting with the bromine’s role in aromatic substitution reactions .

[3-(Trifluoromethoxy)phenyl]hydrazine

- Structure : -OCF₃ at the 3-position (C₇H₇F₃N₂O; MW: 192.14) .

- The target compound’s -SCF₃ group also exhibits stronger electron-withdrawing effects, which may stabilize reactive intermediates in heterocycle synthesis .

Key Reactions

- Hydrazine Coupling: Similar to , the target compound can be synthesized via refluxing enaminones or aryl ketones with hydrazine hydrate in ethanol, using triethylamine as a catalyst .

- Halogenation : Bromination at the 2-position may involve electrophilic substitution using Br₂/FeBr₃ or directed ortho-metalation strategies .

Challenges

- Regioselectivity : Achieving precise substitution at the 3-position for -SCF₃ requires controlled thiolation reactions, contrasting with simpler -CF₃ introduction via trifluoromethylation reagents .

- Purification : Higher molecular weight (compared to analogs like ) may complicate crystallization, necessitating advanced techniques like column chromatography .

Antioxidant Activity

- Halogen Effects : shows that meta-halogenation (e.g., 3-position -SCF₃) enhances radical scavenging compared to ortho-substituted analogs. The bromine’s inductive effect may synergize with -SCF₃ to stabilize radical intermediates .

Solubility and Stability

Biologische Aktivität

1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C7H6BrF3N2S

- Molecular Weight : 287.1 g/mol

- CAS Number : 1803792-14-4

The compound features a bromine atom and a trifluoromethylthio group, which contribute to its unique reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, hydrazine derivatives have been evaluated against various bacterial strains, showing promising results against Gram-positive and Gram-negative bacteria.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial potential (under investigation) | |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Moderate AChE inhibition |

Anticancer Activity

The mechanism of action for hydrazine derivatives often involves the induction of oxidative stress in cancer cells, leading to apoptosis. The trifluoromethylthio group may enhance the compound's ability to interact with cellular targets, making it a candidate for further anticancer studies.

Enzyme Inhibition

Preliminary studies suggest that this compound could inhibit key enzymes involved in cellular signaling pathways. Similar compounds have shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.

The proposed mechanism for the biological activity of this compound involves:

- Covalent Bond Formation : The hydrazine moiety can form covalent bonds with target enzymes or receptors.

- Oxidative Stress Induction : The trifluoromethylthio group may enhance the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Signal Transduction Modulation : Interference with signaling pathways may alter cell proliferation and survival.

Case Studies

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of hydrazine derivatives. For example, modifications to the trifluoromethyl group have been shown to significantly impact the efficacy against specific microbial strains.

Study Example

In a comparative study of various hydrazine derivatives:

- Compound A (similar structure without bromine): exhibited lower antimicrobial activity compared to this compound.

- Compound B (with different functional groups): showed enhanced anticancer properties due to improved binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.